molecular formula C7H12O3 B588927 Methyl trans-3-hydroxycyclopentane-1-carboxylate CAS No. 1124175-25-2

Methyl trans-3-hydroxycyclopentane-1-carboxylate

Cat. No. B588927
M. Wt: 144.17
InChI Key: ASZRODBLMORHAR-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl trans-3-hydroxycyclopentane-1-carboxylate” is a chemical compound with the CAS Number: 79590-84-4 . It has a molecular weight of 144.17 and its molecular formula is C7H12O3 . It is a liquid at room temperature .


Physical And Chemical Properties Analysis

“Methyl trans-3-hydroxycyclopentane-1-carboxylate” is a liquid at room temperature . It has a molecular weight of 144.17 and its molecular formula is C7H12O3 .

Scientific Research Applications

Chirality Construction and Biocatalysis

Methyl trans-3-hydroxycyclopentane-1-carboxylate plays a significant role in the synthesis of chiral molecules. In a study, it was used for the synthesis of 2,2-disubstituted trans,cis-cyclopentane-1,3-diols. This process demonstrated the power of biocatalysis in constructing complex chiral molecules efficiently and environmentally friendly (Gong et al., 2020).

Enzyme Inhibition

Compounds derived from methyl trans-3-hydroxycyclopentane-1-carboxylate have shown potential as enzyme inhibitors. Specifically, bromophenol derivatives with cyclopropyl moiety, derived from this compound, were effective inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These inhibitors are significant for treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Catalytic Dimerization

Methyl trans-3-hydroxycyclopentane-1-carboxylate is also involved in catalytic processes. A study showed its role in the catalytic dimerization of methyl acrylate, suggesting its importance in industrial chemistry (Hirano et al., 2009).

Radical Annulation

This compound is significant in the field of radical chemistry as well. A study highlighted its application in a radical annulation process, leading to the production of polysubstituted 1-hydroxycyclopentane carboxylic acid derivatives. This method opens new approaches for synthesizing these compounds (Bulugahapitiya & Renaud, 2001).

Anticancer Drug Synthesis

Furthermore, amino acetate functionalized Schiff base organotin(IV) complexes, derived from this compound, have shown potential as anticancer drugs. These complexes were effective against various human tumor cell lines, highlighting the compound's relevance in medicinal chemistry (Basu Baul et al., 2009).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZRODBLMORHAR-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl trans-3-hydroxycyclopentane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl trans-3-hydroxycyclopentane-1-carboxylate
Reactant of Route 2
Methyl trans-3-hydroxycyclopentane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl trans-3-hydroxycyclopentane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl trans-3-hydroxycyclopentane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl trans-3-hydroxycyclopentane-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl trans-3-hydroxycyclopentane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.